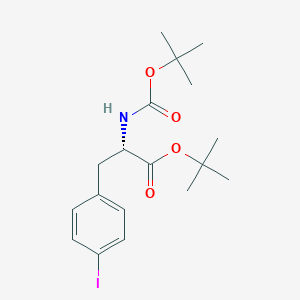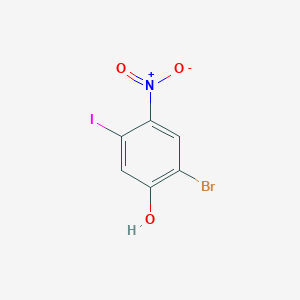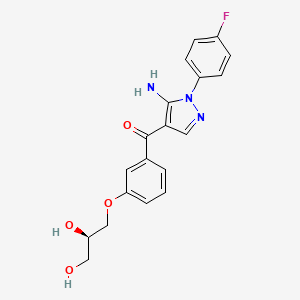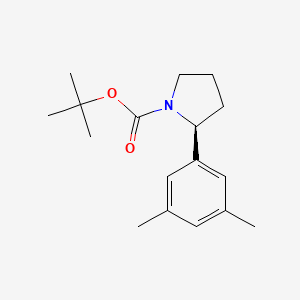![molecular formula C15H18N2O4S B12850267 (2S)-3-(1,3-benzothiazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12850267.png)
(2S)-3-(1,3-benzothiazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-beta-(benzothiazol-2-yl)-L-alanine is a synthetic amino acid derivative The compound features a benzothiazole ring attached to the beta position of the alanine backbone, with a tert-butoxycarbonyl (Boc) protecting group on the amino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-beta-(benzothiazol-2-yl)-L-alanine typically involves the following steps:
Formation of Benzothiazole Derivative: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Attachment to Alanine: The benzothiazole derivative is then coupled with L-alanine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Protection of Amino Group: The amino group of the alanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for Boc-beta-(benzothiazol-2-yl)-L-alanine would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The benzothiazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the benzothiazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like pyridine.
Major Products:
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives with various functional groups.
科学的研究の応用
Boc-beta-(benzothiazol-2-yl)-L-alanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its potential role in modulating biological pathways due to the presence of the benzothiazole ring.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of novel drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialized peptides for research and development purposes.
作用機序
The mechanism of action of Boc-beta-(benzothiazol-2-yl)-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The Boc protecting group ensures the compound remains stable and inactive until it reaches the target site, where it can be deprotected to exert its effects.
類似化合物との比較
Boc-beta-(benzothiazol-2-yl)-D-alanine: The D-enantiomer of the compound, which may have different biological activities.
Boc-beta-(benzimidazol-2-yl)-L-alanine: A similar compound with a benzimidazole ring instead of a benzothiazole ring.
Boc-beta-(benzoxazol-2-yl)-L-alanine: A similar compound with a benzoxazole ring.
Uniqueness: Boc-beta-(benzothiazol-2-yl)-L-alanine is unique due to the presence of the benzothiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in medicinal chemistry and peptide synthesis.
特性
分子式 |
C15H18N2O4S |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
(2S)-3-(1,3-benzothiazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H18N2O4S/c1-15(2,3)21-14(20)17-10(13(18)19)8-12-16-9-6-4-5-7-11(9)22-12/h4-7,10H,8H2,1-3H3,(H,17,20)(H,18,19)/t10-/m0/s1 |
InChIキー |
UEIYPFRVZBCJNG-JTQLQIEISA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=NC2=CC=CC=C2S1)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2S1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


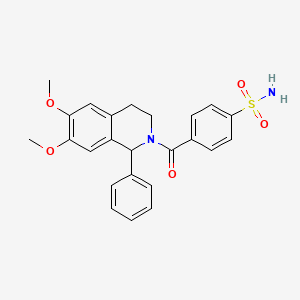
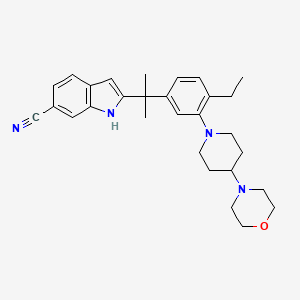
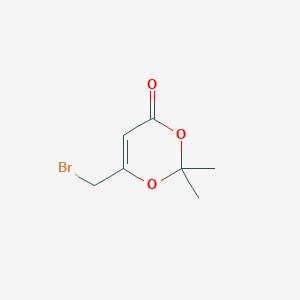
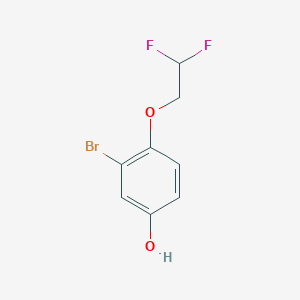

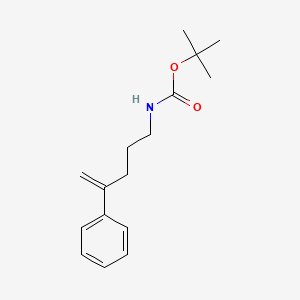
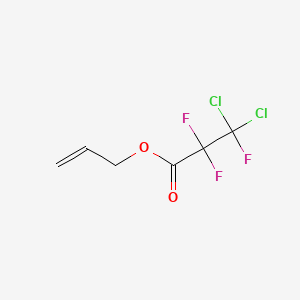
![3-(Hydroxymethylene)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B12850236.png)
![Imidazo[5,1-f][1,2,4]triazine-2-methanamine](/img/structure/B12850240.png)
